molecular formula C6H10BNO4 B1509798 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-40-2

2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1509798
CAS No.: 1104637-40-2
M. Wt: 170.96 g/mol
InChI Key: VXMLSGMSTPGVIA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

MIDA boronates, such as “2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione”, possess the capacity for controlled, in situ slow-release of boronic acids under aqueous basic conditions, allowing the cross-coupling of classically challenging substrates .

Scientific Research Applications

Corrosion Inhibition

One study focuses on the corrosion inhibition properties of spirocyclopropane derivatives for mild steel protection in HCl environments. These compounds, including derivatives structurally similar to 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione, show promising results as effective corrosion inhibitors in acidic solutions. Their adsorption onto the metal surface is crucial for their performance, supported by experimental methods and quantum chemistry studies (Chafiq et al., 2020).

Organic Synthesis and Reactivity

Another area of application is in organic synthesis, where compounds like 2,5-dicarboxy-stabilized 1,4-dihydropyrazine and derivatives serve as key intermediates. These compounds exhibit unique reactivity patterns that are essential for synthesizing complex organic molecules. Such reactivity can lead to the development of new synthetic methodologies and materials with potential applications in various industries (Brook et al., 1992).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione, provides valuable insights into the molecular arrangements and interactions within crystalline materials. Such analyses are crucial for understanding the physical and chemical properties of materials, which can inform the design of new compounds with desired functionalities (Moncol’ et al., 2014).

Antimicrobial Activities

Compounds with a structure akin to this compound have been explored for their antimicrobial activities. For example, some derivatives have shown promising results against a range of bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents. Such studies are vital for addressing the growing concern of antibiotic resistance (Ghorab et al., 2017).

Properties

IUPAC Name

2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMLSGMSTPGVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737409
Record name 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-40-2
Record name 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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